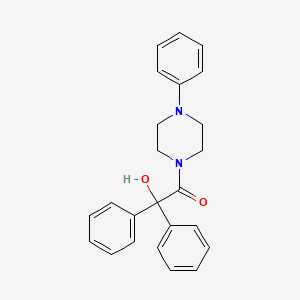
2-oxo-1,1-diphenyl-2-(4-phenyl-1-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-1,1-diphenyl-2-(4-phenyl-1-piperazinyl)ethanol, also known as ODPE, is a compound that has gained attention in the scientific community due to its potential applications in various fields. ODPE is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C28H28N2O2. In
Wirkmechanismus
The mechanism of action of 2-oxo-1,1-diphenyl-2-(4-phenyl-1-piperazinyl)ethanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer and anti-inflammatory properties in vitro. In animal studies, this compound has been shown to inhibit tumor growth and reduce inflammation. However, the effects of this compound on human subjects are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-oxo-1,1-diphenyl-2-(4-phenyl-1-piperazinyl)ethanol in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-oxo-1,1-diphenyl-2-(4-phenyl-1-piperazinyl)ethanol. One potential avenue is the development of this compound-based materials with unique properties for use in various applications. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of more effective anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects.
Synthesemethoden
2-oxo-1,1-diphenyl-2-(4-phenyl-1-piperazinyl)ethanol can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with benzophenone in the presence of sodium hydride. The resulting intermediate is then reduced using sodium borohydride, followed by acetylation using acetic anhydride to obtain this compound. This process yields this compound with a purity of 95% and a yield of 70%.
Wissenschaftliche Forschungsanwendungen
2-oxo-1,1-diphenyl-2-(4-phenyl-1-piperazinyl)ethanol has been studied for its potential use in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
2-hydroxy-2,2-diphenyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(26-18-16-25(17-19-26)22-14-8-3-9-15-22)24(28,20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,28H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPOIYLJGFKRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)
![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)
![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)
![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)
![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)
![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)